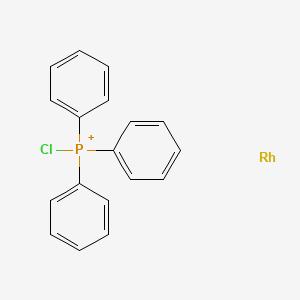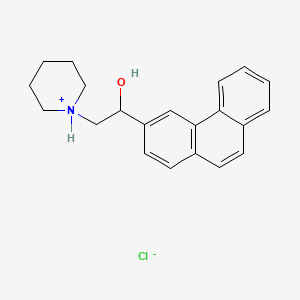
3-(2-Piperidino-1-hydroxyethyl)phenanthrene hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(2-Piperidino-1-hydroxyethyl)phenanthrene hydrochloride is a complex organic compound that features a phenanthrene core substituted with a piperidine ring and a hydroxyethyl group. This compound is of significant interest in the fields of medicinal chemistry and pharmacology due to its potential therapeutic applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-Piperidino-1-hydroxyethyl)phenanthrene hydrochloride typically involves multi-step organic reactions. One common method starts with the phenanthrene core, which undergoes a series of functional group transformations to introduce the piperidine and hydroxyethyl substituents. Key steps often include:
Halogenation: Introduction of a halogen atom to the phenanthrene core.
Nucleophilic Substitution: Reaction with piperidine to form the piperidino-substituted phenanthrene.
Hydroxylation: Introduction of the hydroxyethyl group through reactions such as epoxidation followed by ring-opening.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of catalysts, and optimization of reaction conditions to maximize yield and purity.
Análisis De Reacciones Químicas
Types of Reactions
3-(2-Piperidino-1-hydroxyethyl)phenanthrene hydrochloride can undergo various chemical reactions, including:
Oxidation: The hydroxyethyl group can be oxidized to form carbonyl compounds.
Reduction: The piperidine ring can be reduced to form different nitrogen-containing derivatives.
Substitution: The phenanthrene core can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Electrophilic reagents like bromine (Br2) or chloromethane (CH3Cl) in the presence of a Lewis acid catalyst.
Major Products
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of secondary or tertiary amines.
Substitution: Formation of halogenated phenanthrene derivatives.
Aplicaciones Científicas De Investigación
3-(2-Piperidino-1-hydroxyethyl)phenanthrene hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic effects, including anti-cancer and anti-inflammatory properties.
Industry: Utilized in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of 3-(2-Piperidino-1-hydroxyethyl)phenanthrene hydrochloride involves its interaction with specific molecular targets in the body. The piperidine ring can interact with neurotransmitter receptors, while the phenanthrene core can intercalate with DNA, affecting gene expression and cellular function. The hydroxyethyl group can enhance the compound’s solubility and bioavailability.
Comparación Con Compuestos Similares
Similar Compounds
3-(2-Piperidino-1-hydroxyethyl)phenanthrene: Lacks the hydrochloride salt form, which may affect its solubility and stability.
2-(2-Piperidino-1-hydroxyethyl)naphthalene: Similar structure but with a naphthalene core instead of phenanthrene.
3-(2-Morpholino-1-hydroxyethyl)phenanthrene: Contains a morpholine ring instead of piperidine.
Uniqueness
3-(2-Piperidino-1-hydroxyethyl)phenanthrene hydrochloride is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its hydrochloride form enhances its solubility in aqueous solutions, making it more suitable for biological applications.
Propiedades
Número CAS |
63918-86-5 |
|---|---|
Fórmula molecular |
C21H24ClNO |
Peso molecular |
341.9 g/mol |
Nombre IUPAC |
1-phenanthren-3-yl-2-piperidin-1-ium-1-ylethanol;chloride |
InChI |
InChI=1S/C21H23NO.ClH/c23-21(15-22-12-4-1-5-13-22)18-11-10-17-9-8-16-6-2-3-7-19(16)20(17)14-18;/h2-3,6-11,14,21,23H,1,4-5,12-13,15H2;1H |
Clave InChI |
UEOOUBQIRAHESV-UHFFFAOYSA-N |
SMILES canónico |
C1CC[NH+](CC1)CC(C2=CC3=C(C=CC4=CC=CC=C43)C=C2)O.[Cl-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-N,2-N',7-N,7-N'-tetrakis(3-methoxyphenyl)-2-N,2-N',7-N,7-N'-tetrakis(4-methoxyphenyl)-9,9'-spirobi[fluorene]-2,2',7,7'-tetramine](/img/structure/B13776056.png)
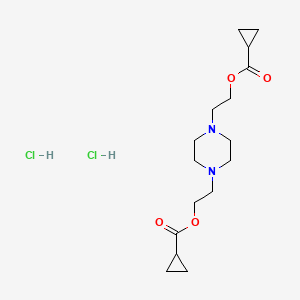

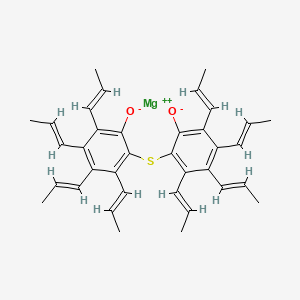
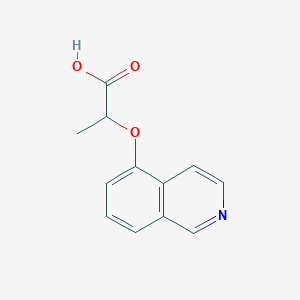
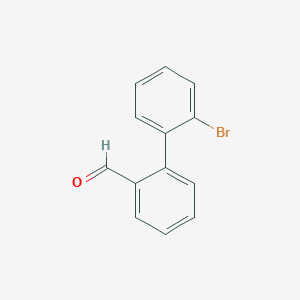
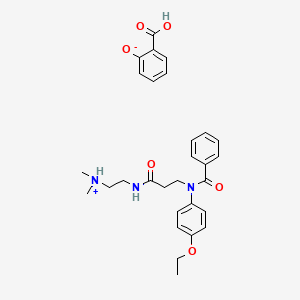
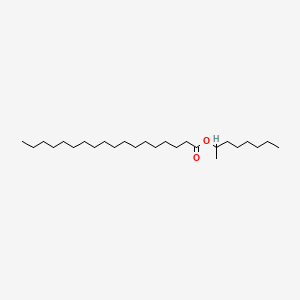
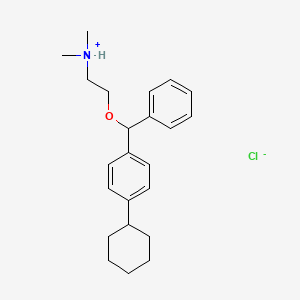
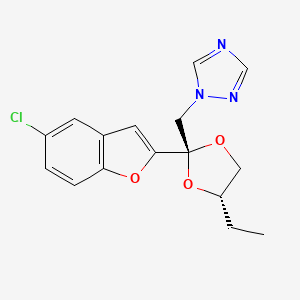
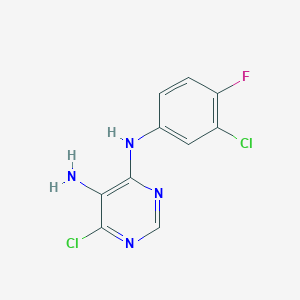

![7-[3-(Dansylamido)propyl]-1-oxa-4,10-dithia-7-azacyclododecane](/img/structure/B13776121.png)
